molecular formula C20H18N2O2 B2400771 3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 957022-85-4

3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B2400771
CAS No.: 957022-85-4
M. Wt: 318.376
InChI Key: FFHXTJJVOADTNT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based carboxylic acid derivative characterized by a 1H-pyrazole core substituted at position 1 with a (4-methylphenyl)methyl (p-tolylmethyl) group, at position 3 with a phenyl group, and at position 4 with a (2E)-prop-2-enoic acid moiety. Its molecular formula is C₂₀H₁₈N₂O₂ (Mol. Wt. 318.38), and it is identified by CAS numbers 519137-42-9 and 1006494-72-9 . The (E)-configuration of the propenoic acid side chain is critical for its stereoelectronic properties, influencing binding interactions in pharmacological contexts. Synthetically, it is derived via condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones, followed by functional group modifications .

Properties

IUPAC Name

(E)-3-[1-[(4-methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-7-9-16(10-8-15)13-22-14-18(11-12-19(23)24)20(21-22)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,23,24)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHXTJJVOADTNT-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the phenyl and 4-methylphenyl groups. The final step involves the formation of the prop-2-enoic acid moiety. The reaction conditions often include the use of coupling agents like EDC·HCl in the presence of solvents such as dry DMF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared with related pyrazole-prop-2-enoic acid derivatives below. Key differentiating factors include substituent patterns, molecular weights, and reported biological activities.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents (Pyrazole Positions) Mol. Wt. CAS No. Key Features
Target Compound 1: (4-Methylphenyl)methyl; 3: Phenyl; 4: (E)-propenoic acid 318.38 519137-42-9 High lipophilicity due to p-tolylmethyl and phenyl groups; 95% purity
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1: Benzyl; 3: 4-Methoxyphenyl; 4: Carboxylic acid 308.33 956437-88-0 Methoxy group enhances solubility; lower molecular weight
(2E)-3-[5-Chloro-3-methyl-1-((4-methylphenyl)methyl)-1H-pyrazol-4-yl]propenoic acid 1: p-Tolylmethyl; 3: Methyl; 5: Chlorine 336.80 957014-04-9 Chlorine at position 5 increases electron-withdrawing effects; antiviral potential
(2E)-3-[3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 1: Phenyl; 3: 5-Methylfuran-2-yl; 4: Propenoic acid 294.30 EN300-833041 Furan ring introduces π-π stacking potential; lower steric bulk
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide Pyrazole: 3-CF₃, 5-p-Tolyl; linked to sulfonamide 381.37 N/A Sulfonamide group enhances kinase inhibition; trifluoromethyl improves metabolic stability

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The p-tolylmethyl group in the target compound enhances lipophilicity, favoring membrane permeability compared to benzyl or methoxyphenyl substituents . Trifluoromethyl groups (e.g., in sulfonamide derivatives) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Stereochemical Influence: The (E)-configuration of the propenoic acid side chain is conserved across analogues, ensuring optimal conjugation for hydrogen bonding with biological targets .

Pharmacological Profiles: Pyrazole-prop-2-enoic acids with aryl substituents (e.g., phenyl, p-tolyl) exhibit antitumor and anti-inflammatory activities, while sulfonamide-linked derivatives show promise as kinase inhibitors . The furan-containing analogue (CAS EN300-833041) demonstrates improved solubility but reduced potency due to weaker hydrophobic interactions .

Synthetic and Analytical Data :

  • Purity levels for the target compound and analogues (e.g., 95% in and ) are consistent with industrial standards, though crystallographic refinement via SHELXL and visualization via ORTEP-3 are recommended for structural validation .

Biological Activity

3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid, also known by its CAS number 1006494-72-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical formula is C20H18N2O2C_{20}H_{18}N_{2}O_{2} with a molecular weight of 318.37 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer effects. For instance, research has shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use as a therapeutic agent in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related disorders.

Case Studies

  • In Vitro Studies : A study published in Drug Target Insights reported that similar pyrazole derivatives exhibited cytotoxic effects against breast cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
  • Mechanistic Insights : Another research article highlighted that the compound inhibits cell migration and invasion in metastatic cancer cells by downregulating matrix metalloproteinases (MMPs), which are critical for tumor metastasis .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via MAPK/PI3K pathways
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AntioxidantFree radical scavenging (DPPH/ABTS assays)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.